1-(4-methoxyphenyl)sulfonyl-5-nitrobenzimidazole
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Overview
Description
1-(4-Methoxyphenyl)sulfonyl-5-nitrobenzimidazole is a benzimidazole derivative known for its diverse applications in scientific research and industry. This compound features a benzimidazole core substituted with a 4-methoxyphenylsulfonyl group and a nitro group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)sulfonyl-5-nitrobenzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Sulfonylation: The benzimidazole core is then sulfonylated using 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Nitration: The final step involves the nitration of the sulfonylated benzimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)sulfonyl-5-nitrobenzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Aminobenzimidazole: Formed through the reduction of the nitro group.
Substituted Benzimidazoles: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-(4-Methoxyphenyl)sulfonyl-5-nitrobenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)sulfonyl-5-nitrobenzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It can interfere with DNA synthesis and repair, leading to cell death in cancer cells. Additionally, it can inhibit the growth of bacteria by targeting essential bacterial enzymes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)sulfonyl-5-nitrobenzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds: Benzimidazole, 2-methylbenzimidazole, and 5-nitrobenzimidazole.
Uniqueness: The presence of both the 4-methoxyphenylsulfonyl and nitro groups makes it unique, providing distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-5-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-22-11-3-5-12(6-4-11)23(20,21)16-9-15-13-8-10(17(18)19)2-7-14(13)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSSLFUJPHKCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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